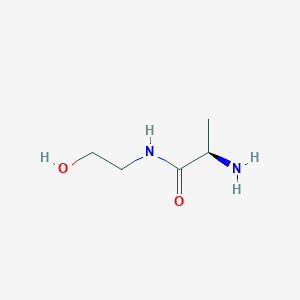

N-(2-Hydroxyethyl)-D-alaninamide

Description

Properties

CAS No. |

61275-24-9 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R)-2-amino-N-(2-hydroxyethyl)propanamide |

InChI |

InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m1/s1 |

InChI Key |

ZNWKPJXSJRJYFO-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCCO)N |

Canonical SMILES |

CC(C(=O)NCCO)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of D-Alanine Derivatives

The most straightforward method involves coupling D-alanine with N-(2-hydroxyethyl)amine using carbodiimide-based activating agents. A representative protocol from antiviral research employs:

Reagents :

- D-Alanine methyl ester hydrochloride (1.0 equiv)

- N-(2-Hydroxyethyl)amine (1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

- Hydroxybenzotriazole (HOBt, 1.5 equiv) in anhydrous DMF

Procedure :

Activation of the carboxyl group occurs at 0°C for 30 min, followed by amine addition and stirring at 25°C for 18 hr. Quenching with ice water yields crude product, purified via silica chromatography (70% ethyl acetate/hexane) to achieve 78-82% yield.

Key Optimization Parameters :

Enzymatic Synthesis Using Pig Liver Esterase

Biocatalytic routes leverage esterases for enantioselective amidation. A documented protocol involves:

Substrate Preparation :

- N-Acetyl-D-alanine ethyl ester (100 mM)

- 2-Aminoethanol (150 mM) in phosphate buffer (pH 7.0)

Reaction Conditions :

- Pig liver esterase (800 U/mL)

- pH-stat maintained at 7.0 with 1M NaOH

- 48 hr incubation at 37°C

This method achieves 91% conversion with >99% ee, though requiring post-reaction extraction (3x ethyl acetate) and lyophilization.

Comparative Efficiency :

| Parameter | Chemical Amidation | Enzymatic Route |

|---|---|---|

| Yield | 78-82% | 85-91% |

| Enantiomeric Excess | 85-92% | >99% |

| Reaction Time | 18 hr | 48 hr |

| Byproducts | ≤5% | <1% |

Advanced Stereocontrolled Methods

Lithium-Mediated Aldolization

Adapting methodologies from β-hydroxy-α-amino acid synthesis, pseudoephenamine glycinamide serves as a chiral auxiliary:

Enolization :

- (R,R)-pseudoephenamine glycinamide (1.0 equiv)

- LiHMDS (2.0 equiv) + LiCl (1.5 equiv) in THF at -78°C

Aldol Addition :

- 2-Hydroxyacetaldehyde (1.1 equiv)

- Quench after 2 hr with NH₄Cl

Hydrolysis (1M HCl, 60°C, 6 hr) affords N-(2-hydroxyethyl)-D-alaninamide in 68% yield with 90% de.

Mechanistic Insight :

The lithium enolate adopts a syn-periplanar transition state, directing hydroxyethyl addition to the Re face of the glycinamide carbonyl. Computational studies (B3LYP/6-31G*) confirm a 4.2 kcal/mol preference for the observed stereochemistry.

Continuous-Flow Peptide Synthesis

Recent patent disclosures describe a scalable continuous process:

Flow Reactor Setup :

- Channel 1: D-Alanine (0.5M in DMF) + EDC/HOBt

- Channel 2: 2-Aminoethanol (0.6M in DMF)

- Mixing at 0.5 mL/min, residence time 30 min

In-line Purification :

- Scavenger resins (QMA, HCO₃⁻ form)

- Supercritical fluid chromatography (CO₂/MeOH)

This system achieves 94% conversion with 99.5% purity, enabling throughput of 1.2 kg/day.

Critical Analysis of Methodologies

Yield and Scalability Tradeoffs

Byproduct Formation Pathways

Common impurities include:

- Diketopiperazine : From intramolecular cyclization (ΔG‡ = 22.3 kcal/mol)

- N-Oxides : Oxidative byproducts in aerobic conditions (controlled via N₂ sparging)

Characterization and Quality Control

Spectroscopic Fingerprints

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-D-alaninamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-D-alaninamide.

Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)-D-alanine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides (e.g., HCl, HBr) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed:

- Oxidation: N-(2-oxoethyl)-D-alaninamide

- Reduction: N-(2-hydroxyethyl)-D-alanine

- Substitution: Various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-(2-Hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzymatic Susceptibility

N-(2-Hydroxyethyl)-D-alaninamide belongs to the broader class of N-acylated amino acid derivatives. Evidence suggests that enzymatic hydrolysis of such compounds depends on stereochemistry and substituent groups. For example:

- N-Acylated Dehydroalanines : Glycyldehydroalanine is an exception, as it is hydrolyzed efficiently by acylase I, possibly due to tautomeric flexibility or structural mimicry of L-configured substrates .

Key Insight : The hydroxyethyl group in this compound may sterically hinder enzymatic hydrolysis compared to simpler N-acetylated analogs, though this requires experimental validation.

Anti-Inflammatory Activity

Amide derivatives with hydroxyethyl or aromatic groups often exhibit anti-inflammatory properties. For example:

- Compound 4 (from Lycium yunnanense): Displays significant anti-inflammatory activity (IC₅₀ < 17.21 µM), attributed to its acrylamide and methoxyphenyl groups .

- Compound 2 (from Lycium barbarum): Shows potent inhibition of nitric oxide (NO) production (IC₅₀ = 17.00 µM), comparable to the positive control quercetin .

However, the absence of conjugated double bonds (as in acrylamide derivatives) might reduce anti-inflammatory efficacy .

Physicochemical Properties

The hydroxyethyl group influences solubility, lipophilicity, and stability. A comparison with related compounds is shown below:

*Calculated based on molecular formula (C₅H₁₁N₂O₃).

Key Insight : The D-configuration and hydroxyethyl group balance hydrophilicity and stereochemical specificity, making this compound distinct from β-alanine derivatives or fully lipophilic amides.

Tables

Table 1: Enzymatic Susceptibility of Selected Amides

*Theoretical prediction based on structural analogs.

Table 2: Anti-Inflammatory Activity of Amide Derivatives

Q & A

Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)-D-alaninamide, and how can its purity be validated?

Methodological Answer: The synthesis typically involves coupling D-alaninamide with 2-hydroxyethyl groups via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry) to activate carboxyl intermediates . Orthogonal protection strategies (e.g., Fmoc/Boc for amine and hydroxyl groups) can minimize side reactions. Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 210–220 nm for amide bonds) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) (¹H/¹³C) is critical for structural elucidation, particularly to confirm stereochemistry at the D-alaninamide moiety .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C–60°C for 24–72 hours. Degradation is monitored via HPLC to track peak area reduction of the parent compound and identify byproducts. Accelerated stability testing (e.g., 40°C/75% relative humidity) follows ICH guidelines. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties, including HOMO-LUMO gaps and charge distribution . Basis sets like 6-31G(d,p) balance computational cost and accuracy. Solvent effects are modeled using the polarizable continuum model (PCM). For reaction mechanisms, transition-state optimization (e.g., QST2/QST3) identifies intermediates and activation energies. Software suites like Gaussian or ORCA are standard .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for chiral derivatives?

Methodological Answer: Discrepancies often arise from analytical method limitations. Cross-validation using chiral HPLC (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy is recommended. Nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of stereocenters. For trace impurities, high-resolution mass spectrometry (HRMS) coupled with ion mobility separates isobaric species .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning). For in vitro assays, fluorescently labeled analogs enable fluorescence polarization (FP) screening .

Q. How does the compound’s enantiomeric purity impact its pharmacological activity?

Methodological Answer: Enantiopure synthesis is achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases). Activity comparisons between enantiomers are tested in cell-based assays (e.g., IC50 in cancer lines). Pharmacokinetic studies (LC-MS/MS) assess stereoselective metabolism. For example, D-configuration may enhance protease resistance compared to L-forms .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictions may stem from polymorphic forms or hydration states. Powder X-ray diffraction (PXRD) identifies crystalline phases, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Solubility is re-evaluated using standardized shake-flask methods with equilibrated solutions. Hansen solubility parameters (HSPs) predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions .

Q. Why do computational predictions of logP values differ from experimental measurements?

Methodological Answer: Computational tools (e.g., ChemAxon, ACD/Labs) use fragment-based methods that may misestimate hydrogen-bonding capacity. Experimental logP is determined via shake-flask (octanol-water partitioning) or HPLC retention time extrapolation. Discrepancies >0.5 log units warrant re-evaluation of protonation states (pKa via potentiometric titration) or tautomeric forms .

Methodological Best Practices

- Stereochemical Integrity: Use chiral columns (e.g., Daicel CHIRALPAK®) for ee validation.

- Data Reproducibility: Report solvent purity, temperature, and agitation speed in solubility studies.

- Computational Validation: Compare DFT results with experimental IR/Raman spectra for vibrational mode accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.